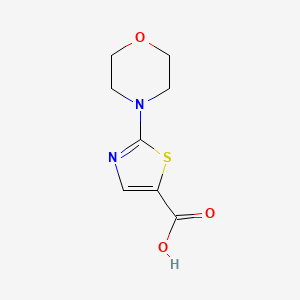

2-Morpholino-1,3-thiazole-5-carboxylic acid

Overview

Description

2-Morpholino-1,3-thiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H10N2O3S. It is characterized by the presence of a morpholine ring fused to a thiazole ring, which is further substituted with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Morpholino-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiazolidine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as amines or alkyl halides; reactions may require catalysts or elevated temperatures.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Substituted morpholine derivatives.

Scientific Research Applications

Xanthine Oxidase Inhibition

One of the prominent applications of 2-Morpholino-1,3-thiazole-5-carboxylic acid derivatives is in the design of xanthine oxidase inhibitors. These compounds are crucial for treating conditions like gout and hyperuricemia. Research has demonstrated that modifications to the thiazole ring can enhance inhibitory activity against xanthine oxidase, with some derivatives showing IC50 values comparable to established drugs like febuxostat .

Antioxidant Activity

Studies indicate that certain derivatives of this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases . The incorporation of various substituents on the thiazole ring has been shown to optimize these antioxidant activities.

Pesticide Development

The structural features of this compound make it a candidate for developing new agricultural chemicals. Its derivatives have been explored for their potential as fungicides and insecticides. For instance, compounds derived from this structure have demonstrated efficacy against various plant pathogens and pests, suggesting their utility in integrated pest management strategies .

Plant Growth Regulators

Research has also indicated that certain derivatives can act as plant growth regulators. These compounds may induce resistance in plants against diseases and enhance growth parameters under stress conditions. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs while maintaining crop yields .

Enzyme Inhibition Studies

The ability of this compound to interact with biological macromolecules has made it a subject of interest in biochemical research. Investigations into its binding affinity with various enzymes have provided insights into its mechanism of action and potential therapeutic uses. For example, studies involving molecular docking have revealed favorable interactions with active sites of target enzymes .

Synthesis of Novel Derivatives

The versatility in synthesizing derivatives from this compound allows for the exploration of new compounds with tailored biological activities. This aspect is critical for drug discovery processes where structural modifications can lead to enhanced efficacy and reduced side effects.

Case Study 1: Xanthine Oxidase Inhibitors

A series of studies focused on synthesizing and evaluating derivatives of this compound as xanthine oxidase inhibitors revealed that specific substitutions on the thiazole ring significantly improved enzyme inhibition compared to the parent compound. Compounds such as those with methylene amine spacers showed promising results in both enzyme inhibition assays and antioxidant activity tests .

Case Study 2: Agricultural Efficacy

Field trials have demonstrated that certain formulations containing derivatives of this compound exhibit effective control over fungal diseases in crops such as tomatoes and peanuts. These studies highlighted the potential for integrating these compounds into existing agricultural practices to enhance crop protection while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2-Morpholino-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

- 5-Methyl-thiazole-4-carboxylic acid

- 4-Methyl-2-(3-nitrophenyl)-thiazole-5-carboxylic acid

- 2-Aminothiazole derivatives

Comparison: 2-Morpholino-1,3-thiazole-5-carboxylic acid is unique due to the presence of both a morpholine ring and a thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specific biological activities, making it a valuable compound for various applications .

Biological Activity

2-Morpholino-1,3-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor modulator . It interacts with specific molecular targets, potentially inhibiting enzymes by binding to their active sites and modulating receptor activity through interaction with binding sites. This dual mechanism allows it to influence various cellular responses, making it a candidate for therapeutic applications in several diseases, including cancer and infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In studies assessing its efficacy against various pathogens, it has shown promising results:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Demonstrated activity against Escherichia coli.

- Fungal species : Inhibitory effects noted against Candida albicans and Aspergillus niger.

The minimum inhibitory concentration (MIC) values for these activities suggest that the compound can serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably:

- In vitro studies have shown that the compound can inhibit the proliferation of several cancer cell lines, including leukemia and solid tumors.

- The structure-activity relationship analysis highlights that modifications on the thiazole ring can significantly enhance cytotoxicity. For example, substituents that increase lipophilicity or introduce electron-withdrawing groups have been associated with improved activity against cancer cells .

Case Study: Cytotoxicity Evaluation

A detailed evaluation of the compound's cytotoxicity was conducted using the MTT assay on various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| K563 (Leukemia) | 20.2 | Dasatinib < 1 |

| MDA-MB 231 (Breast) | >100 | Dasatinib < 1 |

| HT-29 (Colon) | 21.6 | Dasatinib < 1 |

These findings indicate that while this compound shows potential as an anticancer agent, it may not yet match the efficacy of established treatments like dasatinib for certain cancers .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications influence biological activity:

Properties

IUPAC Name |

2-morpholin-4-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c11-7(12)6-5-9-8(14-6)10-1-3-13-4-2-10/h5H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILKOMDINYFEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573121 | |

| Record name | 2-(Morpholin-4-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332345-29-6 | |

| Record name | 2-(Morpholin-4-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.